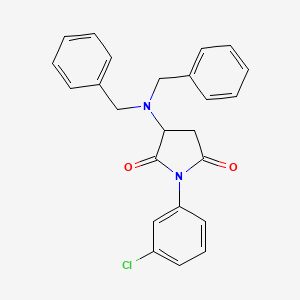
1-(3-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(3-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione, commonly known as DPA, is a chemical compound with potential applications in scientific research. DPA belongs to the class of pyrrolidinedione derivatives and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antiviral, and antifungal activities. DPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, DPA has been reported to have potential applications in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its antitumor activity by inhibiting the synthesis of DNA and RNA. DPA has also been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins. Additionally, DPA has been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant activity and to scavenge free radicals. DPA has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs. Furthermore, DPA has been reported to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. DPA is also readily available from commercial sources. However, DPA has some limitations for use in lab experiments. It is toxic in high concentrations and can cause cell death. Furthermore, DPA can interfere with the activity of certain enzymes, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for research on DPA. One area of research is the development of new drugs based on the structure of DPA. Another area of research is the investigation of the mechanism of action of DPA. Furthermore, the potential applications of DPA in the development of new fluorescent probes for the detection of metal ions should be explored. Additionally, the use of DPA in the treatment of various diseases should be investigated further.
Conclusion
In conclusion, 1-(3-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione, or DPA, is a chemical compound with potential applications in scientific research. The synthesis method of DPA is well-established, and it has been extensively studied for its biochemical and physiological effects. DPA has several advantages for use in lab experiments, but also has some limitations. Future research on DPA should focus on the development of new drugs, investigation of the mechanism of action, and the potential applications of DPA in the development of new fluorescent probes for the detection of metal ions.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-20-12-7-13-21(14-20)27-23(28)15-22(24(27)29)26(16-18-8-3-1-4-9-18)17-19-10-5-2-6-11-19/h1-14,22H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWYFJGZNOVTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3839733.png)
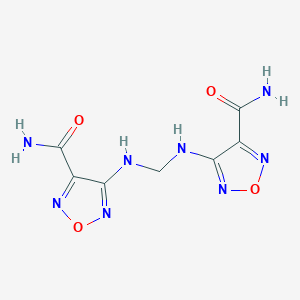
![N'-[1-(4-bromophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3839742.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3839743.png)
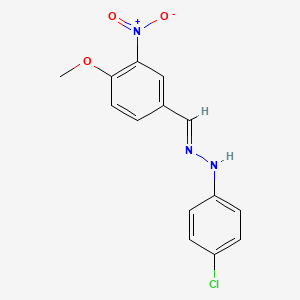



![2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3839775.png)
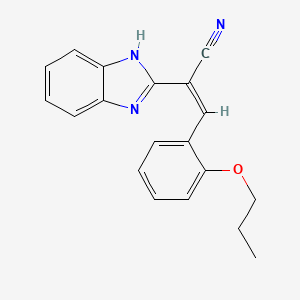
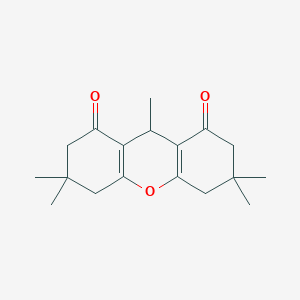
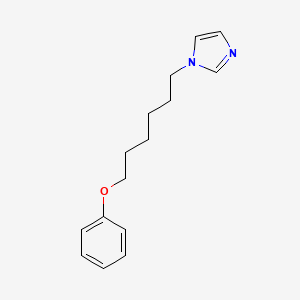
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3839812.png)
![N-[3-(3-methoxy-2-pyrazinyl)phenyl]acetamide](/img/structure/B3839813.png)